2,3-Pyridinedicarboxylic Acid-d3 (Major)
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Description
2,3-Pyridinedicarboxylic Acid-d3 (Major), also known as 2,3-Pyridinedicarboxylic Acid-d3 (Major), is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 170.138. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinolinic acid-d3, also known as 2,3-Pyridinedicarboxylic Acid-d3 or 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid, primarily targets the N-methyl-D-aspartate receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in learning and memory by regulating the flow of ions through the cell membrane .
Mode of Action
Quinolinic acid-d3 acts as an agonist at NMDARs . It binds to these receptors and activates them, leading to an influx of calcium ions into the neuron . This can result in neuronal depolarization and potentially neurodegeneration .
Biochemical Pathways
Quinolinic acid-d3 is a downstream product of the kynurenine pathway , which metabolizes the essential amino acid tryptophan . The kynurenine pathway is a major factor in regulating neuronal viability or death . Abnormal function of this pathway, such as overproduction of quinolinic acid, has been linked to neurological and psychiatric disorders .
Pharmacokinetics
It is known that it is synthesized from tryptophan via the kynurenine pathway . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of NMDARs by quinolinic acid-d3 can lead to neuronal damage and potentially neurodegeneration . This is due to the excessive influx of calcium ions, which can cause excitotoxicity . This mechanism has been implicated in various neurological diseases, such as Alzheimer’s disease, depression, and stroke .
Action Environment
The action of quinolinic acid-d3 can be influenced by various environmental factors. For instance, the presence of pro-inflammatory proteins such as cytokines can increase the production of quinolinic acid, leading to an overactivation of NMDARs . Additionally, the gut microbiota can also influence the kynurenine pathway and thus the production of quinolinic acid .
Biochemical Analysis
Biochemical Properties
Quinolinic acid-d3, like its non-deuterated form, is an endogenous NMDA receptor agonist . It interacts with NMDA receptors, which are a type of glutamate receptor . The interaction of Quinolinic acid-d3 with these receptors can lead to depolarization and neurodegeneration .
Cellular Effects
Quinolinic acid-d3 can have significant effects on various types of cells and cellular processes. It influences cell function by acting as an agonist at NMDA receptors . This can lead to neuronal damage by promoting depolarization and an excessive influx of calcium . It also stimulates hypertrophy and proliferation of astrocytes, leading to an increased release of cytokines and inhibition of glutamate reuptake .
Molecular Mechanism
The molecular mechanism of Quinolinic acid-d3 involves its action as an NMDA receptor agonist . It binds to NMDA receptors, leading to their activation . This can result in neuronal damage due to excessive calcium influx .
Temporal Effects in Laboratory Settings
The effects of Quinolinic acid-d3 can change over time in laboratory settings. For instance, it has been shown to cause changes in the production of reactive oxygen species, activities of antioxidant enzymes, and damage to proteins and lipids .
Dosage Effects in Animal Models
In animal models, the effects of Quinolinic acid-d3 can vary with different dosages . For example, rats administered with Quinolinic acid-d3 showed behavioral changes, neurodegeneration, and cellular damage .
Metabolic Pathways
Quinolinic acid-d3 is involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . It is a downstream product of this pathway .
Transport and Distribution
It is known that within the brain, Quinolinic acid is produced only by activated microglia and macrophages .
Subcellular Localization
The subcellular localization of Quinolinic acid-d3 is not well-defined. Given its role as an NMDA receptor agonist, it is likely to be found in areas where these receptors are present .
Properties
IUPAC Name |
4,5,6-trideuteriopyridine-2,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWHXHKYYXBSV-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733249 |
Source
|
Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138946-42-6 |
Source
|
Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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